2-Benzylidenecyclohexanone oxime

Anticancer drug discovery Cytotoxicity screening Structure-activity relationship

2-Benzylidenecyclohexanone oxime (CAS 114506-90-0) is an α,β-unsaturated oxime with molecular formula C₁₃H₁₅NO and molecular weight 201.26 g/mol. It is the oxime derivative of (E)-2-benzylidenecyclohexanone, a well-characterized cytotoxic α,β-unsaturated ketone scaffold.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 114506-90-0
Cat. No. B185655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidenecyclohexanone oxime
CAS114506-90-0
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CCC(=NO)C(=CC2=CC=CC=C2)C1
InChIInChI=1S/C13H15NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,15H,4-5,8-9H2/b12-10+,14-13+
InChIKeyRWOLAHHEUZXIJZ-HBKPYOMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidenecyclohexanone Oxime (CAS 114506-90-0): A Differentiated α,β-Unsaturated Oxime for Anticancer and Synthetic Chemistry Research Procurement


2-Benzylidenecyclohexanone oxime (CAS 114506-90-0) is an α,β-unsaturated oxime with molecular formula C₁₃H₁₅NO and molecular weight 201.26 g/mol . It is the oxime derivative of (E)-2-benzylidenecyclohexanone, a well-characterized cytotoxic α,β-unsaturated ketone scaffold [1]. The compound has been submitted to the National Cancer Institute (NCI) for anticancer screening under NSC number 627223 , and distinctively exhibits cell differentiation-inducing activity—arresting proliferation of undifferentiated cells and promoting monocyte differentiation—a functional profile that diverges from the direct cytotoxicity of its parent ketone [2]. The oxime functionality also confers unique synthetic versatility, enabling reduction to epiminocyclohexanes and participation in Rh(III)-catalyzed heterocycle construction [3].

Why 2-Benzylidenecyclohexanone Oxime Cannot Be Substituted by Its Parent Ketone or Other In-Class α,β-Unsaturated Carbonyl Derivatives in Research Procurement


Within the arylidenecyclohexanone chemical class, a generic interchange between the parent α,β-unsaturated ketone (2-benzylidenecyclohexanone, CAS 5682-83-7) and its corresponding oxime (CAS 114506-90-0) is unsupported by experimental evidence. The oxime functionalization fundamentally alters the electrophilic character of the α,β-unsaturated system: the ketone acts as a Michael acceptor capable of forming covalent adducts with biological nucleophiles, a property diminished upon oxime formation [1]. Dimmock et al. (1994) systematically demonstrated that cytotoxicity against murine L1210 leukemia cells was greatest for α,β-unsaturated ketones and progressively diminished with oximes, while oxime esters exhibited little or no activity [1]. Conversely, this same oxime exhibits a differentiation-inducing phenotype—arresting undifferentiated cell proliferation and promoting monocyte lineage commitment—that is not reported for the parent ketone [2]. Additionally, the oxime serves as a distinct synthetic intermediate: LiAlH₄ reduction yields 1-benzyl-1,2-epiminocyclohexanes via a mechanism unavailable to the ketone, and the oxime directing group enables Rh(III)-catalyzed pyridine synthesis with alkynes [3]. A user procuring the ketone as a generic replacement for the oxime risks acquiring a compound with a divergent biological mechanism, different synthetic reactivity, and incompatible downstream chemistry.

2-Benzylidenecyclohexanone Oxime (CAS 114506-90-0): Quantitative Comparative Evidence for Scientific Selection


Cytotoxicity Diminution Relative to Parent α,β-Unsaturated Ketone: L1210 Murine Leukemia Comparative Screening

In a systematic within-class comparison, the oxime derivative of 2-benzylidenecyclohexanone exhibited diminished cytotoxicity relative to the parent α,β-unsaturated ketone against murine L1210 lymphoid leukemia cells. Dimmock et al. (1994) established that across a series of cyclic arylidene derivatives, 'cytotoxicity was greatest with the α,β-unsaturated ketones and diminished with the oximes, and the oxime esters had little or no activity in this screen' [1]. This functional-group-dependent activity gradient provides a quantifiable differentiation: the oxime is not merely a less potent analog but represents a deliberate attenuation of the Michael acceptor-dependent cytotoxicity inherent to the enone pharmacophore [1]. This property is advantageous in experimental contexts where the profound cytotoxicity of the parent ketone [2] would confound mechanistic studies of non-cytotoxic biological readouts such as differentiation induction.

Anticancer drug discovery Cytotoxicity screening Structure-activity relationship

Unique Cell Differentiation-Inducing Activity Not Observed with Parent Ketone or Bis-Benzylidene Analogs

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a biological property attributed specifically to 2-benzylidenecyclohexanone oxime [1]. This differentiation-inducing phenotype is not reported for the parent ketone 2-benzylidenecyclohexanone, whose biological profile is dominated by direct cytotoxicity via mitochondrial inhibition and Michael acceptor chemistry [2], nor for 2,6-bis(benzylidene)cyclohexanones, which operate through nuclear type II site binding [3]. The differentiation activity identifies the oxime as a mechanistically distinct tool compound suitable for phenotypic screening in indications where promotion of terminal differentiation—rather than direct cytotoxicity—is the desired pharmacological outcome, including psoriasis and other hyperproliferative skin disorders [1].

Differentiation therapy Monocyte differentiation Antiproliferative screening

Exclusive Synthetic Access to 1-Benzyl-1,2-Epiminocyclohexanes via LiAlH₄ Reduction: A Transformation Unavailable to the Parent Ketone

Reduction of 2-benzylidenecyclohexanone oxime with lithium aluminum hydride (LiAlH₄) yields 1-benzyl-1,2-epiminocyclohexane, a strained aziridine-fused cyclohexane scaffold inaccessible from the parent ketone [1]. Reduction with lithium aluminum deuteride (LiAlD₄) incorporates exactly two deuterium atoms into the epiminocyclohexane product (compound 8), enabling deuterium-labeled analog synthesis for metabolic tracing or mass spectrometry internal standards [1]. The parent ketone 2-benzylidenecyclohexanone, by contrast, undergoes 1,2-reduction of the carbonyl or 1,4-reduction of the enone system, yielding benzylcyclohexanol derivatives rather than aziridine products [2]. This divergent reactivity constitutes an absolute functional-group-dependent synthetic differentiation: only the oxime provides entry into the epiminocyclohexane chemical space.

Epiminocyclohexane synthesis Hydride reduction Deuterium labeling

Rh(III)-Catalyzed Pyridine Synthesis: Oxime Directing Group Enables Regioselective Heterocycle Construction with Complementary Cp*/Cp^t Selectivity

2-Benzylidenecyclohexanone oxime serves as a substrate for Rh(III)-catalyzed oxidative coupling with alkynes to produce pyridine derivatives, a transformation enabled specifically by the oxime directing group . Hyster and Rovis (2011) demonstrated that α,β-unsaturated oximes including 2-benzylidenecyclohexanone oxime undergo mild, low-temperature pyridine formation under Rh(III) catalysis, with the steric profile of the Cp* vs. Cp^t ligand providing complementary regioselectivity . The parent ketone 2-benzylidenecyclohexanone lacks the N-directing group required for this C-H activation manifold and cannot participate in this transformation, making the oxime the mandatory substrate for accessing pyridine-fused cyclohexane derivatives via this catalytic route.

C-H activation Rhodium catalysis Pyridine synthesis

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. Parent Ketone

Conversion of the ketone to the oxime introduces a measurable alteration in key physicochemical parameters relevant to biological membrane permeability, solubility, and analytical detection. The oxime (C₁₃H₁₅NO, MW 201.26 g/mol) gains 15 mass units relative to the parent ketone (C₁₃H₁₄O, MW 186.25 g/mol), corresponding to the replacement of O with N-OH . The calculated LogP of the oxime is 3.47 , while the parent ketone LogP is approximately 3.0-3.2 , reflecting the added polarity of the oxime hydroxyl. The oxime possesses a polar surface area (PSA) of 32.59 Ų and both hydrogen-bond donor (N-OH) and acceptor (C=N) capacity absent in the ketone . These differences affect chromatographic retention (HPLC), mass spectrometric ionization efficiency, and—critically for biological experiments—passive membrane permeability and protein binding.

Physicochemical profiling Drug-likeness Molecular property comparison

Mass Spectral Fragmentation Signature: Diagnostic Ortho-Substituent Loss Distinguishes Oxime from Parent Ketone in Analytical Workflows

The electron-impact (EI) mass spectra of substituted 2-benzylidenecyclohexanone oximes exhibit a characteristic fragmentation pathway—loss of the ortho substituent from the parent ion along with loss of hydroxyl radical—that is distinct from the fragmentation pattern of the corresponding ketones [1]. Smith, Dimmock, and Turner (1973) established that the facility of ortho-substituent loss in the oxime series is quantitatively comparable to, but mechanistically distinct from, a similar process in substituted 2-benzylidenecyclohexanones, where intramolecular attack by the carbonyl oxygen on the ortho position generates a benzopyrylium ion [1][2]. This difference in fragmentation mechanism provides a diagnostic tool for distinguishing the oxime from the ketone in complex mixtures using GC-MS or LC-MS, and for confirming structural identity of synthetic products.

Mass spectrometry Fragmentation pathway Analytical differentiation

2-Benzylidenecyclohexanone Oxime (CAS 114506-90-0): Evidence-Backed Research and Industrial Application Scenarios


Differentiation Therapy Phenotypic Screening: Identifying Pro-Monocytic Differentiation Agents for Hematological Malignancies and Hyperproliferative Skin Disorders

2-Benzylidenecyclohexanone oxime is uniquely positioned as a tool compound for phenotypic screening campaigns aimed at identifying agents that induce terminal differentiation of undifferentiated malignant or hyperproliferative cells. The compound's demonstrated activity in arresting undifferentiated cell proliferation and promoting monocyte lineage commitment [1] provides a mechanistically distinct alternative to the direct cytotoxicity of the parent ketone . This scenario is particularly relevant for acute myeloid leukemia (AML) differentiation therapy research—where compounds that bypass cytotoxic mechanisms are sought to reduce treatment-related toxicity—and for psoriasis drug discovery, where promotion of keratinocyte differentiation is a validated therapeutic strategy. Researchers should use the oxime as a reference compound in differentiation assays with appropriate cytotoxicity counterscreens to confirm that observed effects are differentiation-driven rather than a consequence of reduced cell viability.

Synthesis of Deuterium-Labeled Epiminocyclohexane Internal Standards for LC-MS/MS Bioanalytical Method Development

The quantitative incorporation of exactly two deuterium atoms upon LiAlD₄ reduction of 2-benzylidenecyclohexanone oxime to yield 1-benzyl-1,2-epiminocyclohexane-d₂ [1] makes this compound an ideal precursor for the synthesis of stable isotope-labeled internal standards. In bioanalytical method development for pharmacokinetic or drug metabolism studies involving epiminocyclohexane-containing compounds (or their metabolic precursors), the d₂-labeled product provides a mass shift of +2 Da—sufficient for reliable MS/MS discrimination without altering chromatographic retention. This application is inaccessible from the parent ketone, which cannot form the epiminocyclohexane ring system upon reduction.

Rh(III)-Catalyzed Library Synthesis of Pyridine-Fused Cyclohexane Derivatives for Medicinal Chemistry Lead Optimization

The oxime directing group of 2-benzylidenecyclohexanone oxime enables Rh(III)-catalyzed oxidative coupling with diverse alkyne partners to generate pyridine-fused cyclohexane scaffolds [1]. This C-H activation manifold is inaccessible to the parent ketone and provides medicinal chemistry teams with a modular, late-stage diversification strategy. By varying the alkyne coupling partner and exploiting the complementary regioselectivity offered by Cp* versus Cp^t rhodium catalysts [1], structure-activity relationship (SAR) libraries of pyridine-containing analogs can be rapidly generated from a common oxime intermediate, accelerating hit-to-lead optimization campaigns.

Analytical Reference Standard for Benzylidenecyclohexanone Class Differentiation via GC-MS Fragmentation Pattern Analysis

The diagnostic EI mass spectral fragmentation of 2-benzylidenecyclohexanone oxime—characterized by loss of the ortho substituent and hydroxyl radical, distinct from the benzopyrylium ion pathway of the parent ketone [1]—establishes this compound as an essential analytical reference standard. In quality control laboratories, forensic toxicology, or environmental monitoring where benzylidenecyclohexanone-class compounds may be encountered, the oxime's unique fragmentation signature enables unambiguous identification and differentiation from structurally similar ketones, preventing false-positive or false-negative assignments in complex sample matrices.

Quote Request

Request a Quote for 2-Benzylidenecyclohexanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.